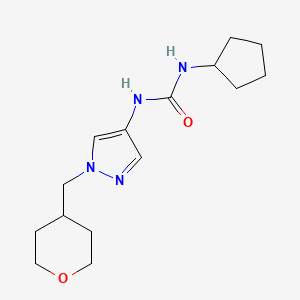
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is a compound that belongs to the class of pyrazole urea derivatives. It has been found to exhibit promising biological activities, making it an interesting compound for scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea involves the reaction of cyclopentyl isocyanate with 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the corresponding urea derivative.
Starting Materials
Cyclopentyl isocyanate, 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)
Reaction
Step 1: Cyclopentyl isocyanate is added dropwise to a solution of 1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid in dry dichloromethane at room temperature under nitrogen atmosphere., Step 2: The reaction mixture is stirred for 2 hours at room temperature., Step 3: N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) are added to the reaction mixture and stirred for an additional 4 hours at room temperature., Step 4: The reaction mixture is quenched with water and extracted with dichloromethane., Step 5: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 6: The crude product is purified by column chromatography to afford 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea as a white solid.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also modulate the expression of certain genes involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation and pain. It has also been found to have low toxicity levels, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea is its low toxicity levels, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its biological activities.
Orientations Futures
There are several future directions for research on 1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea. One direction is to study its mechanism of action in more detail, in order to better understand its biological activities. Another direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammation. Additionally, it may be interesting to explore the structure-activity relationship of this compound, in order to design more potent derivatives with improved biological activities.
Applications De Recherche Scientifique
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea has been found to exhibit a range of biological activities, making it an interesting compound for scientific research. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(17-13-3-1-2-4-13)18-14-9-16-19(11-14)10-12-5-7-21-8-6-12/h9,11-13H,1-8,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNQPEDNXZAYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

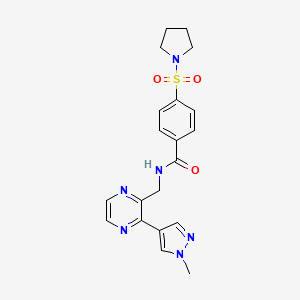
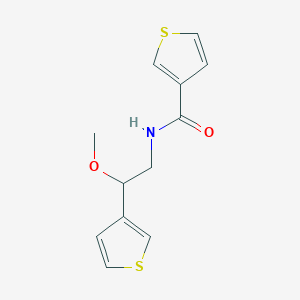
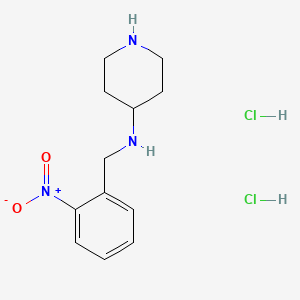
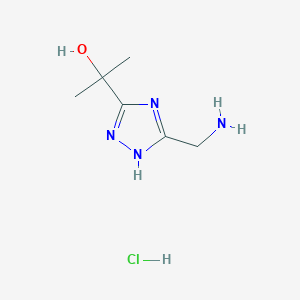
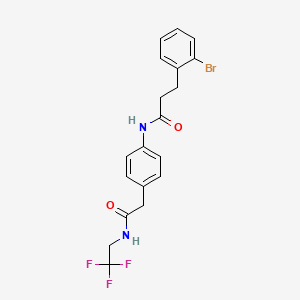
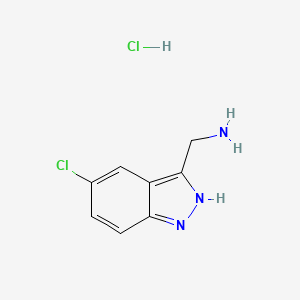
![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)
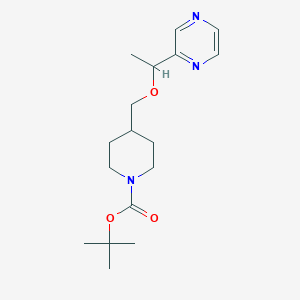
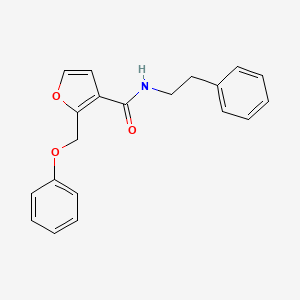
![3-Bromo-5-[(trifluoromethyl)sulphonyl]benzoic acid](/img/structure/B2516697.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2516700.png)
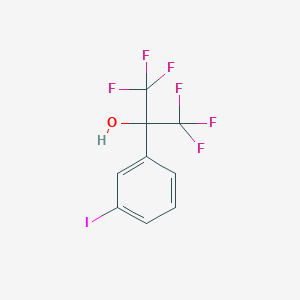
![1-[2-(Dimethylsulfamoylamino)ethyl]-3,5-dimethyl-4-thiophen-2-ylpyrazole](/img/structure/B2516702.png)
![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)